Cas no 887211-19-0 (4-(2-{3-(benzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-ylamino}ethyl)benzene-1-sulfonamide)

4-(2-{3-(benzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-ylamino}ethyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-(2-{3-(benzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-ylamino}ethyl)benzene-1-sulfonamide
- 4-[2-[[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide
- 4-(2-{[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide
- 4-(2-{[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide
- NCGC00678822-01
- F1603-0545
- AKOS001907874
- 887211-19-0
- 4-(2-((3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)ethyl)benzenesulfonamide
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- Inchi: 1S/C23H20N6O4S2/c24-35(32,33)18-12-10-16(11-13-18)14-15-25-21-19-8-4-5-9-20(19)29-22(26-21)23(27-28-29)34(30,31)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,25,26)(H2,24,32,33)
- InChI Key: WRKKUSZQROTAOV-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=CC=C(CCNC2C3=C(N4N=NC(S(C5=CC=CC=C5)(=O)=O)=C4N=2)C=CC=C3)C=C1
Computed Properties
- Exact Mass: 508.09874549g/mol
- Monoisotopic Mass: 508.09874549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 923
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 166Ų
4-(2-{3-(benzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-ylamino}ethyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1603-0545-1mg |
4-(2-{[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide |
887211-19-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1603-0545-5μmol |
4-(2-{[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide |
887211-19-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1603-0545-25mg |
4-(2-{[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide |
887211-19-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1603-0545-40mg |
4-(2-{[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide |
887211-19-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1603-0545-15mg |
4-(2-{[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide |
887211-19-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
A2B Chem LLC | BA77254-10mg |
4-(2-{[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide |
887211-19-0 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F1603-0545-2mg |
4-(2-{[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide |
887211-19-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1603-0545-4mg |
4-(2-{[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide |
887211-19-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1603-0545-30mg |
4-(2-{[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide |
887211-19-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1603-0545-20mg |
4-(2-{[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide |
887211-19-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
4-(2-{3-(benzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-ylamino}ethyl)benzene-1-sulfonamide Related Literature
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
Additional information on 4-(2-{3-(benzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-ylamino}ethyl)benzene-1-sulfonamide
4-(2-{3-(Benzenesulfonyl)-1,2,3-Triazolo[1,5-a]Quinazolin-5-ylamino}ethyl)benzene-1-sulfonamide: A Comprehensive Overview
The compound with CAS No 887211-19-0, known as 4-(2-{3-(benzenesulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-ylamino}ethyl)benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, pharmacological properties, and the latest research findings that highlight its potential applications in drug development.
CAS No 887211-19-0 represents a molecule that belongs to the class of sulfonamides, which are widely used in pharmaceuticals due to their ability to inhibit enzymes and modulate cellular pathways. The compound's structure comprises a benzenesulfonyl group attached to a triazoloquinazoline ring system. This combination creates a molecule with enhanced stability and bioavailability, making it an attractive candidate for therapeutic interventions. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in the treatment of cancer and inflammatory diseases.
The core structure of 4-(2-{3-(benzenesulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-ylamino}ethyl)benzene-1-sulfonamide is characterized by a triazoloquinazoline moiety, which is known for its ability to form hydrogen bonds and interact with protein targets. The benzenesulfonyl group serves as a stabilizing element, enhancing the molecule's solubility and reducing its susceptibility to metabolic degradation. This dual functionality makes the compound highly versatile in terms of its pharmacokinetic properties.
Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets. For instance, molecular docking studies have revealed that the triazoloquinazoline ring can effectively bind to ATP-binding pockets of kinases, suggesting its potential as a kinase inhibitor. Furthermore, in vitro assays have shown that the compound exhibits selective cytotoxicity against cancer cell lines, while sparing normal cells. These findings underscore its potential as a targeted therapy for oncological applications.
In addition to its therapeutic potential, the synthesis of 4-(2-{3-(benzenesulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-ylamino}ethyl)benzene-1-sulfonamide has been optimized through green chemistry approaches. Researchers have developed environmentally friendly protocols that minimize waste and reduce the use of hazardous reagents. These methods not only enhance the scalability of production but also align with current trends toward sustainable drug manufacturing.
The pharmacokinetic profile of this compound has been extensively studied in preclinical models. Results indicate that it possesses favorable absorption characteristics and moderate clearance rates, which are essential for achieving therapeutic concentrations in vivo. Moreover, preliminary toxicological studies suggest that the compound has a low toxicity profile at therapeutic doses, further supporting its potential for clinical translation.
Looking ahead, ongoing research is focused on identifying additional biological targets for this compound and exploring its efficacy in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a clinically viable drug candidate. The integration of advanced technologies such as artificial intelligence and machine learning is also being leveraged to predict optimal dosing regimens and identify patient populations most likely to benefit from this therapy.
In conclusion, 4-(2-{3-(benzenesulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-ylamino}ethyl)benzene-1-sulfonamide (CAS No 887211-19-0) represents a cutting-edge molecule with immense potential in the field of medicinal chemistry. Its unique structural features, coupled with promising biological activities and favorable pharmacokinetic properties
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